Kalopanaxsaponin C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

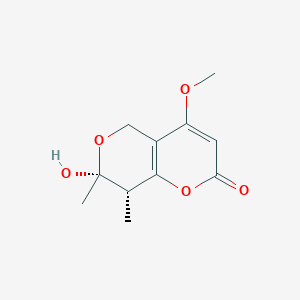

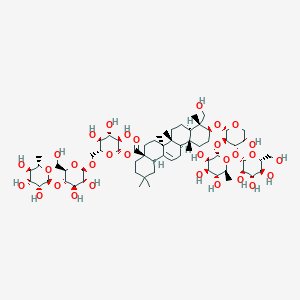

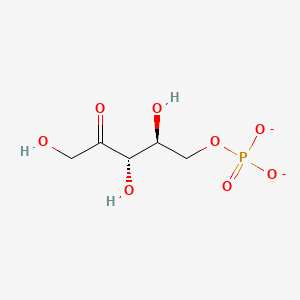

Kalopanaxsaponin C is a triterpenoid saponin with hederagenin as the aglycone part. It has been isolated from the stem bark of Kalopanax pictus. It has a role as an anti-inflammatory agent and a plant metabolite. It is a pentacyclic triterpenoid, a triterpenoid saponin and a carboxylic ester. It derives from a hederagenin.

Applications De Recherche Scientifique

Anti-inflammatory Applications

Kalopanaxsaponin B, a primary constituent of Kalopanax pictus, has been studied for its anti-inflammatory properties. In lipopolysaccharide (LPS)-stimulated peritoneal macrophages, kalopanaxsaponin B was found to inhibit the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and enzymes like iNOS and COX-2. This inhibition extends to key signaling pathways involved in inflammation, including IRAK1, IKK-β, NF-κB, and MAP kinases (ERK, JNK, p-38), highlighting kalopanaxsaponin B's potential in ameliorating systemic inflammation induced by LPS, particularly by targeting IRAK1 kinase activity (Joh, Jeong, & Kim, 2012).

Antioxidant and Anti-rheumatoidal Effects

Kalopanaxsaponin A, derived from Kalopanax pictus, has shown potent antioxidant properties in rheumatoid arthritis models. It significantly reduced malondialdehyde formation, a marker of oxidative stress, and enhanced the activities of key antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase in rats treated with Freund's complete adjuvant (FCA), suggesting a protective role against rheumatoidal syndromes through its antioxidative mechanisms (Choi et al., 2002).

Amelioration of Colitis

Kalopanaxsaponin B has also been evaluated for its potential in treating colitis. In models of colitis induced by 2,4,6-trinitrobenzene sulfonic acid (TNBS), kalopanaxsaponin B showed significant inhibitory effects on colon shortening, myeloperoxidase activity, and the expression of pro-inflammatory cytokines in the colon, suggesting its therapeutic potential in inflammatory bowel diseases by modulating the NF-κB pathway (Jeong et al., 2012).

Memory Enhancement

Kalopanaxsaponins A and B have been isolated to study their effects on memory deficits. In models of memory impairment induced by scopolamine, both saponins were found to inhibit acetylcholinesterase activity and reverse memory deficits in various behavioral tests. Furthermore, they modulated the expression of brain-derived neurotrophic factor (BDNF) and phosphorylated cAMP response element-binding protein (p-CREB), while reducing TNF-α levels, indicating their potential in memory enhancement and neuroprotection (Joh, Lee, & Kim, 2012).

Propriétés

Nom du produit |

Kalopanaxsaponin C |

|---|---|

Formule moléculaire |

C65H106O31 |

Poids moléculaire |

1383.5 g/mol |

Nom IUPAC |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C65H106O31/c1-25-36(70)40(74)45(79)54(87-25)94-51-31(21-67)90-53(49(83)44(51)78)86-23-32-39(73)43(77)48(82)57(91-32)96-59(84)65-17-15-60(3,4)19-28(65)27-9-10-34-61(5)13-12-35(62(6,24-68)33(61)11-14-64(34,8)63(27,7)16-18-65)92-58-52(95-55-46(80)41(75)37(71)26(2)88-55)50(29(69)22-85-58)93-56-47(81)42(76)38(72)30(20-66)89-56/h9,25-26,28-58,66-83H,10-24H2,1-8H3/t25-,26-,28-,29-,30+,31+,32+,33+,34+,35-,36-,37-,38+,39+,40+,41+,42-,43-,44+,45+,46+,47+,48+,49+,50-,51+,52+,53+,54-,55-,56-,57-,58-,61-,62-,63+,64+,65-/m0/s1 |

Clé InChI |

WPOFJVWZECLVLS-SLQVDRJLSA-N |

SMILES isomérique |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H]([C@@]8(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O |

SMILES canonique |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)OC1C(C(C(C(O1)CO)O)O)O)OC1C(C(C(C(O1)C)O)O)O)C)(C)C)O)O)O)CO)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium;2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoic acid](/img/structure/B1259614.png)

![2-[3-(2-Thiazolylthio)phenyl]propionic acid](/img/structure/B1259615.png)

![[(3aS,4S,6E,10E,12S,14E,15aS)-4-acetyloxy-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-12-yl] acetate](/img/structure/B1259628.png)